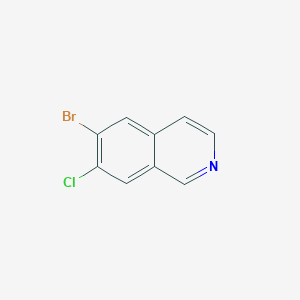

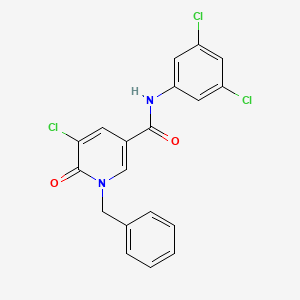

![molecular formula C24H24N4O B2473030 N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine CAS No. 896595-47-4](/img/structure/B2473030.png)

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” belongs to the class of quinazoline and quinazolinone derivatives. These derivatives are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities . They are considered important chemicals for the synthesis of various molecules with physiological significance and pharmacological utility .

Molecular Structure Analysis

The molecular structure of quinazoline and quinazolinone derivatives depends largely on the properties of the substituents and their presence and position on the cyclic compounds . Detailed structural analysis of the specific compound “N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine” is not provided in the retrieved papers.Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures . Unfortunately, the retrieved papers do not provide specific information on the physical and chemical properties of “N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine”.Wissenschaftliche Forschungsanwendungen

Anti-tubercular Activity

Various derivatives of quinazoline, including compounds similar in structure to N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine, have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Compounds exhibiting significant activity were identified, highlighting the potential of this chemical scaffold in developing new anti-tuberculosis agents (Maurya et al., 2013).

Imaging Applications

A derivative of quinazoline, gefitinib labeled with carbon-11 ([11C]gefitinib), has been synthesized for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) with positron emission tomography (PET). This illustrates the use of quinazoline derivatives in diagnostic imaging, offering insights into the receptor distribution and activity within tumors (Holt et al., 2006).

Anti-inflammatory and Analgesic Activities

The synthesis of quinazoline derivatives has also been explored for potential anti-inflammatory and analgesic activities. Some compounds have shown promising results in preliminary pharmacological screenings, indicating the versatility of the quinazoline framework in medicinal chemistry applications (Dash et al., 2017).

Vascular Disrupting Agents

Triazoloquinazolinone-based compounds have been investigated as tubulin polymerization inhibitors and vascular disrupting agents, displaying potent anticancer activity in a variety of cancer cell lines. These studies demonstrate the potential of quinazoline derivatives in cancer therapy, particularly in targeting tumor vasculature (Driowya et al., 2016).

Apoptosis Induction

N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, structurally related to quinazolines, have been identified as potent inducers of apoptosis in cancer cells. These compounds offer a new approach to cancer treatment by triggering programmed cell death, highlighting the therapeutic potential of quinazoline and its derivatives in oncology (Zhang et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-16-22(17-9-4-3-5-10-17)24-26-21-14-7-6-13-20(21)23(28(24)27-16)25-18-11-8-12-19(15-18)29-2/h3-5,8-12,15,25H,6-7,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRAITLGPIORDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

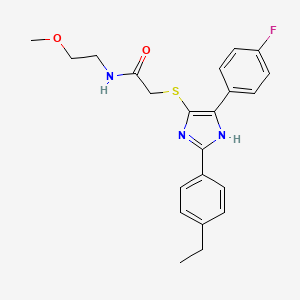

![N-(1,3-benzodioxol-5-yl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2472948.png)

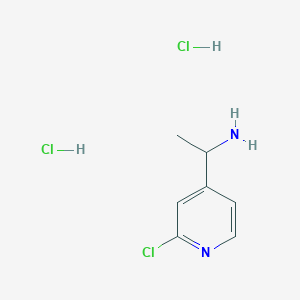

![Cyclopropyl[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2472952.png)

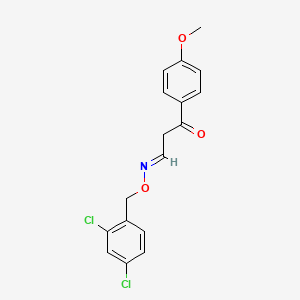

![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)

![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)

![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)

![N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide](/img/structure/B2472964.png)

![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)

![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)